

# The chemical structure and properties of Nafoxidine Hydrochloride

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## Compound of Interest

Compound Name: Nafoxidine Hydrochloride

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## A Technical Guide to Nafoxidine Hydrochloride for Researchers

Introduction: **Nafoxidine Hydrochloride** is a non-steroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group.[1] Developed in the 1970s for the treatment of advanced breast cancer, it demonstrated efficacy in clinical trials but was never marketed due to significant side effects, including ichthyosis, partial hair loss, and phototoxicity. [1] Despite its discontinuation for clinical use, Nafoxidine remains a valuable tool in research, particularly in studies involving the estrogen receptor (ER) signaling pathway, cancer biology, and endocrinology. This guide provides an in-depth overview of its chemical structure, properties, mechanism of action, and relevant experimental data.

## Chemical Structure and Identification

**Nafoxidine Hydrochloride** is characterized by a triphenylethylene core structure, similar to tamoxifen and clomiphene.[1] Its chemical identity is defined by several key identifiers.

Identifier	Value
IUPAC Name	1-[2-[4-(6-Methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine hydrochloride[1][2]
CAS Number	1847-63-8[2][3][4]
Synonyms	U-11,000A, NSC-70735, Nafoxidene hydrochloride, CP-5600, PNU-0011100[1][2][4][5]
Molecular Formula	C <sub>29</sub> H <sub>32</sub> ClNO <sub>2</sub> [2][3][4][5]
InChI Key	HJOOGTROABIIIU-UHFFFAOYSA-N[2]

## Physicochemical Properties

The physical and chemical properties of **Nafoxidine Hydrochloride** are crucial for its handling, storage, and application in experimental settings.

Property	Value
Molecular Weight	462.02 g/mol [3][6]
Appearance	White to tan solid powder
Melting Point	165-168°C[5]
Solubility	Water: ≥8 mg/mL DMSO: ~25 mg/mL (ultrasonication may be required)[7]
Purity	≥98% (as determined by HPLC)
Storage Conditions	Short-term: 0-4°C, dry and dark.[2] Long-term: -20°C.[2] Can be stored at room temperature.[5]

## Pharmacology and Mechanism of Action

Nafoxidine functions as a SERM, exhibiting tissue-specific estrogen receptor agonist or antagonist effects. Its primary molecular target is the estrogen receptor (ER), with which it

interacts to modulate gene expression.

### 3.1. Estrogen Receptor Modulation

Nafoxidine competitively binds to estrogen receptors, preventing endogenous estrogens like estradiol from binding.[2][8] The binding of Nafoxidine to the ER induces a distinct conformational change in the receptor protein. This altered conformation affects the receptor's ability to interact with co-regulatory proteins (co-activators and co-repressors), leading to a tissue-dependent modulation of estrogen-responsive gene transcription. In some tissues, like the breast, it acts as an antagonist, inhibiting the proliferation of ER-positive cancer cells. In other tissues, it can display partial agonist activity.[1][2] This dual activity is the hallmark of SERMs. A key mechanistic feature is its ability to cause long-term retention of the ER within the nucleus.[9]

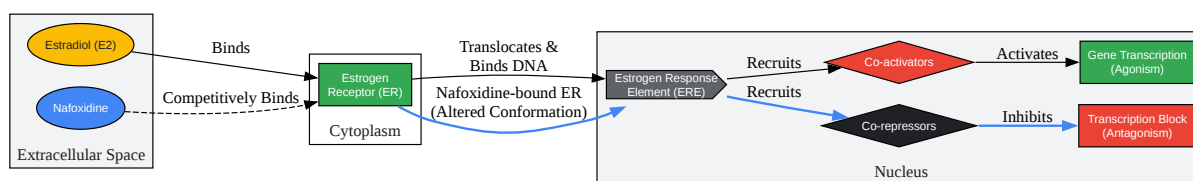


Diagram 1: SERM Mechanism of Action

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Diagram 1: SERM Mechanism of Action

### 3.2. Anti-Angiogenic Properties

Beyond its ER-mediated effects, Nafoxidine has been shown to possess anti-angiogenic properties. It can inhibit angiogenesis in certain tissues by blocking the signaling pathways of key growth factors such as fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF).[2][8] This action is believed to be mediated, at least in part, through the inhibition of protein kinase C (PKC)-dependent signaling, which is crucial for the processes of endothelial cell adhesion, migration, and invasion.[2]

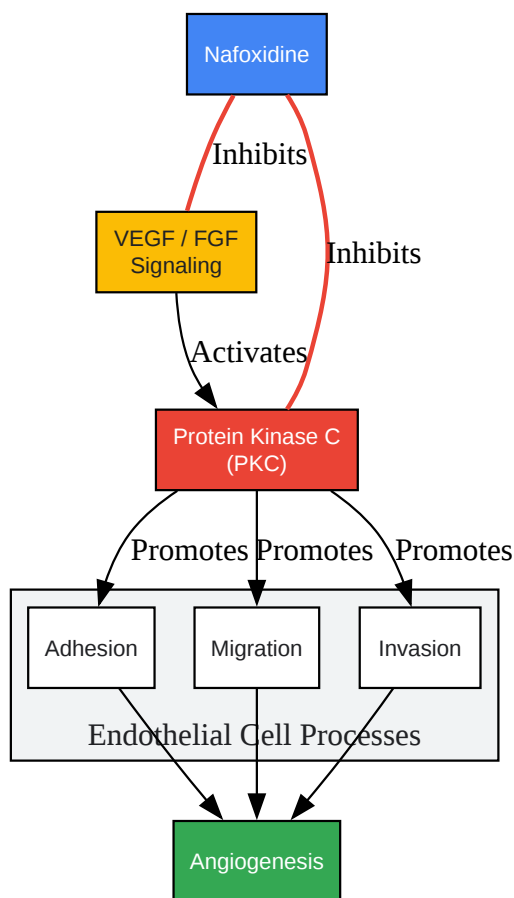


Diagram 2: Anti-Angiogenic Signaling Pathway

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Diagram 2: Anti-Angiogenic Signaling Pathway

## Experimental Data and Protocols

Nafoxidine has been characterized in numerous in vitro and in vivo experimental systems.

### 4.1. Receptor Binding Affinity

The affinity of Nafoxidine for the estrogen receptor is lower than that of the endogenous ligand, estradiol.

Parameter	Tissue/System	Value	Reference
Inhibition Constant (K <sub>i</sub> )	Chick Liver Nuclear Extract	43 nM	<a href="#">[10]</a>
Relative Binding Affinity	Chick Liver Nuclear Extract	~4% of Estradiol	<a href="#">[10]</a>
Relative Binding Affinity	Rat Pituitary (Nuclear ER)	~6% of Estradiol	<a href="#">[11]</a>
Relative Binding Affinity	Rat Uterus (Nuclear ER)	~2% of Estradiol	<a href="#">[11]</a>

#### Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity of a compound like Nafoxidine.

- Tissue Preparation: Homogenize target tissue (e.g., rat uterus) in an appropriate buffer (e.g., Tris-EDTA) on ice.
- Fractionation: Centrifuge the homogenate at low speed to pellet nuclei, and then ultracentrifuge the supernatant to obtain the cytosolic fraction containing cytoplasmic ER.
- Incubation: In assay tubes, combine the cytosolic fraction with a constant, low concentration of a radiolabeled estrogen (e.g., [<sup>3</sup>H]Estradiol).
- Competition: To parallel sets of tubes, add increasing concentrations of unlabeled competitor ligand (**Nafoxidine Hydrochloride**) and a high concentration of an unlabeled estrogen (for non-specific binding determination).
- Equilibration: Incubate the mixture at 4°C for 18-24 hours to reach binding equilibrium.
- Separation: Separate receptor-bound radioligand from unbound radioligand using a method like dextran-coated charcoal adsorption, which binds free radioligand.

- Quantification: Centrifuge to pellet the charcoal, and measure the radioactivity of the supernatant (containing the bound ligand) via liquid scintillation counting.
- Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to calculate the  $IC_{50}$  (concentration of competitor that inhibits 50% of specific binding) and subsequently the  $K_i$  value.

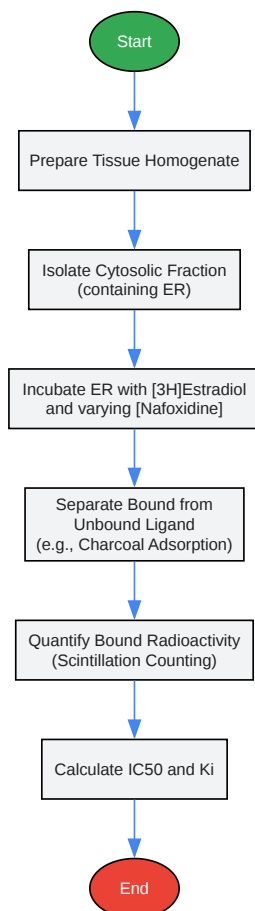


Diagram 3: Workflow for Binding Assay

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Diagram 3: Workflow for Binding Assay

#### 4.2. In Vitro Anti-Angiogenic Activity

Studies using Human Umbilical Vein Endothelial Cells (HUVEC) have quantified the anti-angiogenic effects of Nafoxidine.

Parameter	Cell Line	Concentration	Effect	Reference
Inhibition of Cell Processes	HUVEC	1 - 2.5 $\mu$ M	Significant inhibition of adhesion, spreading, migration, and invasion	[2]

#### Experimental Protocol: Endothelial Cell Migration (Wound Healing) Assay

- Cell Culture: Grow HUVECs to a confluent monolayer in a multi-well plate.
- Wound Creation: Create a uniform scratch or "wound" in the monolayer using a sterile pipette tip.
- Treatment: Wash the wells to remove detached cells and replace the medium with fresh medium containing the vehicle control or various concentrations of **Nafoxidine Hydrochloride** (e.g., 1-10  $\mu$ M).
- Incubation & Imaging: Place the plate in an incubator. Capture images of the wound at time zero and at subsequent time points (e.g., 8, 12, 24 hours) using a microscope with a camera.
- Data Analysis: Measure the width or area of the wound at each time point for all treatment groups. Calculate the percentage of wound closure relative to the time zero image. Compare the migration rate in Nafoxidine-treated wells to the control wells.

## Summary and Conclusion

**Nafoxidine Hydrochloride** is a first-generation SERM with a well-defined chemical structure and a complex pharmacological profile. As a competitive antagonist of the estrogen receptor, it exhibits tissue-specific effects, inhibiting estrogen-driven proliferation in breast tissue while also possessing anti-angiogenic properties through the inhibition of VEGF/FGF signaling pathways. Although its clinical development was halted by an unfavorable side-effect profile[1], the quantitative data on its receptor affinity and cellular effects have made it an indispensable pharmacological tool. For researchers in oncology, endocrinology, and drug development,

Nafoxidine continues to serve as a reference compound for studying estrogen receptor biology and the mechanisms of hormonal cancer therapy.

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## References

- 1. Nafoxidine - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bocsci.com [bocsci.com]
- 5. Nafoxidine Hydrochloride | CAS 1847-63-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. KEGG DRUG: Nafoxidine hydrochloride [genome.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Nafoxidine | C<sub>29</sub>H<sub>31</sub>NO<sub>2</sub> | CID 4416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Mechanism of action of estrogen agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of the anti-oestrogen, nafoxidine hydrochloride, with the soluble nuclear oestradiol-binding protein in chick liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of nafoxidine on the luteinizing hormone surge: temporal distribution of estrogen receptors and induction of cytoplasmic progesterin receptors in the hypothalamus-preoptic area, pituitary, and uterus of the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
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